molecular formula C8H6O4 B1277599 1,3-Benzodioxole-2-carboxylic acid CAS No. 827-81-6

1,3-Benzodioxole-2-carboxylic acid

Cat. No.: B1277599
CAS No.: 827-81-6
M. Wt: 166.13 g/mol
InChI Key: ZGIAUZUZNFRBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxole-2-carboxylic acid is a useful research compound. Its molecular formula is C8H6O4 and its molecular weight is 166.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organometallic Methodology and Derivatives Synthesis

1,3-Benzodioxole-2-carboxylic acid has been utilized in organometallic methodology. In a study by Schlosser, Gorecka, and Castagnetti (2003), 2,2-difluoro-1,3-benzodioxole was converted into various derivatives, including carboxylic acids and alcohols, showcasing its utility in synthesizing diverse organic compounds (Schlosser, Gorecka, & Castagnetti, 2003).

Fluorometric Chiral Agents

The asymmetric skeleton of this compound has been used in designing novel chiral fluorometric agents. Nishida et al. (2001) and Meguro et al. (2001) highlighted its application in enantiomer analyses of biomolecules, making it a valuable tool in chiral chemistry and bioanalysis (Nishida et al., 2001); (Meguro et al., 2001).

Green Chemistry and Synthesis

The compound plays a role in green chemistry. Dutta Gupta et al. (2012) demonstrated its involvement in microwave-assisted synthesis of benzodioxole derivatives, emphasizing its role in eco-friendly and efficient synthetic processes (Dutta Gupta, Rao, & Raghavendra, 2012).

Anticancer and Antibacterial Applications

1,3-Benzodioxole derivatives have shown potential in anticancer and antibacterial applications. Gupta et al. (2016) and Siddiqa et al. (2014) explored the synthesis and biological evaluation of these derivatives, highlighting their promising role in medicinal chemistry (Gupta et al., 2016); (Siddiqa et al., 2014).

Photochemical and Electrochemical Applications

Kumbaraci et al. (2012) investigated a 1,3-benzodioxole derivative as a photoinitiator for free radical polymerization, indicating its potential in photochemistry. Additionally, Röckl et al. (2019) explored the electrochemical synthesis of fluorinated orthoesters from 1,3-benzodioxoles, demonstrating its versatility in electrochemistry (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012); (Röckl, Hauck, Schollmeyer, & Waldvogel, 2019).

Biological Activities and Applications

Lastly, Khalil et al. (2021) evaluated benzodioxol derivatives as antimicrobial and antioxidant agents, revealing their potential in pharmaceutical applications (Khalil, Jaradat, Hawash, & Issa, 2021).

Mechanism of Action

Target of Action

The primary target of 1,3-Benzodioxole-2-carboxylic acid is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .

Mode of Action

This compound interacts with its target, the auxin receptor TIR1, acting as an agonist . This interaction enhances root-related signaling responses, promoting root growth in plants . The compound exhibits auxin-like physiological functions and is recognized by TIR1 .

Biochemical Pathways

The compound affects the auxin signaling pathway, enhancing the transcriptional activity of the auxin response reporter (DR5:GUS) . It induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes .

Pharmacokinetics

Its potent activity in promoting root growth suggests that it may have favorable bioavailability in plant systems .

Result of Action

The action of this compound results in a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . It significantly enhances auxin response reporter’s transcriptional activity, leading to the down-regulation of root growth-inhibiting genes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the compound has been shown to be effective in promoting root growth in different plant species, suggesting that it may have broad applicability across various environmental conditions .

Safety and Hazards

1,3-Benzodioxole-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

1,3-Benzodioxole derivatives have shown promising results as potent auxin receptor agonists and root growth promoters . This class of derivatives could be a promising scaffold for the discovery and development of novel auxin receptor agonists, and the employment of K-10 may be effective for enhancing root growth and crop production .

Biochemical Analysis

Biochemical Properties

1,3-Benzodioxole-2-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2 . These enzymes are involved in the biosynthesis of prostaglandins, which are important mediators of inflammation and pain. The interaction between this compound and cyclooxygenase enzymes is characterized by competitive inhibition, where the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandin H2 .

Cellular Effects

This compound has been observed to exert various effects on different types of cells. In particular, it has shown cytotoxic activity against certain cancer cell lines, such as cervical carcinoma cells (HeLa) . The compound influences cell function by inhibiting cell proliferation and inducing apoptosis. Additionally, this compound affects cell signaling pathways, including those involved in inflammation and pain response, by inhibiting the production of prostaglandins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound acts as a competitive inhibitor of cyclooxygenase enzymes, binding to the active site and preventing the conversion of arachidonic acid to prostaglandin H2 . This inhibition leads to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity against cyclooxygenase enzymes over extended periods . Degradation products of this compound may form under certain conditions, potentially altering its biochemical properties and effects on cells . Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in terms of inhibiting cell proliferation and inducing apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound have been evaluated in animal models to determine its dosage-dependent impact. Studies have shown that the compound exhibits a threshold effect, where low doses may have minimal impact, while higher doses result in significant inhibition of cyclooxygenase enzymes and reduction in prostaglandin production . At high doses, this compound may also exhibit toxic or adverse effects, including gastrointestinal disturbances and renal toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of arachidonic acid. The compound interacts with cyclooxygenase enzymes, inhibiting the conversion of arachidonic acid to prostaglandin H2 . This inhibition affects the overall metabolic flux of prostaglandin synthesis, leading to a decrease in the levels of downstream metabolites, such as thromboxane and prostacyclin . Additionally, this compound may interact with other enzymes and cofactors involved in the metabolism of fatty acids and eicosanoids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound is likely to be transported across cell membranes via specific transporters, facilitating its uptake into cells . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s activity and function, particularly in terms of its inhibitory effects on cyclooxygenase enzymes .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where cyclooxygenase enzymes are predominantly found . This localization facilitates the compound’s interaction with its target enzymes, enhancing its inhibitory effects on prostaglandin synthesis .

Properties

IUPAC Name

1,3-benzodioxole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIAUZUZNFRBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424586
Record name 1,3-benzodioxole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827-81-6
Record name 1,3-benzodioxole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzodioxole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1,3-Benzodioxole-2-carboxylic acid
Reactant of Route 3
1,3-Benzodioxole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1,3-Benzodioxole-2-carboxylic acid
Reactant of Route 5
1,3-Benzodioxole-2-carboxylic acid
Reactant of Route 6
1,3-Benzodioxole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.